molecular formula C20H14Cl2N2O B2866151 6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338978-65-7

6-chloro-1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2866151
CAS No.: 338978-65-7
M. Wt: 369.25
InChI Key: QXTCXHYFXCSISR-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Scaffold in Drug Discovery

The therapeutic journey of benzimidazoles began in the 1960s with thiabendazole’s introduction as an antifungal agent. Structural optimization efforts revealed that substitutions at specific positions (N1, C2, C5, C6) could dramatically enhance target affinity and pharmacokinetic properties. By the 1980s, proton pump inhibitors like omeprazole demonstrated how 2-substituted benzimidazoles could achieve tissue-specific action through pH-dependent activation. Contemporary research leverages computational tools to design hybrids that combine benzimidazole’s rigid aromatic core with pharmacophoric side chains, enabling multitarget engagement.

Evolution of Substituted Benzimidazoles as Pharmacophores

Substitution patterns critically determine benzimidazole derivatives’ biological profiles:

Position Common Substitutions Biological Impact
N1 Alkyl, aryl, sulfonyl Modulates solubility and cytochrome P450 interactions
C2 Thioether, amine, halogen Enhances binding to ATP-binding pockets and ion channels
C5/C6 Electron-withdrawing groups (Cl, NO2) Increases metabolic stability and target selectivity

For instance, chloro substitutions at C5/C6 improve membrane permeability and resistance to oxidative metabolism, as seen in anticancer benzimidazole-dithiocarbamate hybrids. The 2-phenyl group in compounds like telmisartan facilitates angiotensin receptor blockade through hydrophobic interactions with subpocket residues.

Emergence of 6-Chloro-1-[(4-Chlorobenzyl)Oxy]-2-Phenyl-1H-1,3-Benzimidazole in Research

This compound’s structure integrates three strategic modifications:

  • 6-Chloro substitution : Enhances electron deficiency, promoting DNA intercalation and topoisomerase inhibition observed in cytotoxic analogs.
  • 1-(4-Chlorobenzyloxy) group : Introduces steric bulk and lipophilicity, potentially improving blood-brain barrier penetration for CNS targets.
  • 2-Phenyl ring : Facilitates π-π interactions with kinase ATP-binding domains, a feature critical in JAK3 and Lck inhibitors.

Recent molecular docking studies suggest that the 4-chlorobenzyloxy chain may occupy allosteric pockets in inflammatory mediators like COX-2 and p38 MAP kinase, while the chloro-phenyl ensemble could stabilize intercalation with DNA base pairs.

Significance in Contemporary Pharmaceutical Research

The compound’s hybrid architecture positions it as a multifunctional candidate for addressing drug resistance and polypharmacology challenges:

Table 2: Potential Therapeutic Applications Based on Structural Features

Structural Element Target Hypothesis Supporting Evidence
6-Chloro DNA topoisomerase I/II Anticancer dithiocarbamate-benzimidazoles
4-Chlorobenzyloxy p38 MAP kinase/TNF-α Benzimidazole sulfonamide inhibitors
2-Phenyl JAK-STAT signaling pathway Triazolobenzimidazole kinase modulators

Ongoing research focuses on optimizing its physicochemical profile using QSAR models to balance LogP (predicted 3.8–4.2) and topological polar surface area (~60 Ų) for oral bioavailability. The dual chloro substituents may also confer radioimaging potential through ^18^F isotope exchange, expanding its diagnostic utility.

Properties

IUPAC Name

6-chloro-1-[(4-chlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-16-8-6-14(7-9-16)13-25-24-19-12-17(22)10-11-18(19)23-20(24)15-4-2-1-3-5-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTCXHYFXCSISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Trends

Solvent Optimization : Ionic liquids and ultrasound-assisted methods are emerging as sustainable strategies for benzimidazole synthesis, achieving yields >85% .

Structure-Activity Relationships (SAR) :

  • Chlorination at position 6 and benzyloxy groups at position 1 are critical for antimicrobial potency .
  • Carbamate derivatives (e.g., ) show promise for improved metabolic stability.

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